molecular formula C22H27N3O6 B11568619 N'-[(E)-[4-(Butan-2-yloxy)-3-methoxyphenyl]methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide

N'-[(E)-[4-(Butan-2-yloxy)-3-methoxyphenyl]methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide

Cat. No.: B11568619
M. Wt: 429.5 g/mol
InChI Key: JKSGIIWGXXCNJV-YDZHTSKRSA-N
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Description

N’-[(E)-[4-(Butan-2-yloxy)-3-methoxyphenyl]methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Butan-2-yloxy)-3-methoxyphenyl]methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the key intermediates, such as 4-(Butan-2-yloxy)-3-methoxybenzaldehyde and 4-ethyl-2-nitrophenoxyacetic acid. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives, catalysts, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Butan-2-yloxy)-3-methoxyphenyl]methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-[(E)-[4-(Butan-2-yloxy)-3-methoxyphenyl]methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Butan-2-yloxy)-3-methoxyphenyl]methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the nitrophenoxy group may interact with cellular proteins, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Butan-2-yloxy)-3-methoxyphenyl]methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
  • N’-[(E)-[4-(Butan-2-yloxy)-3-methoxyphenyl]methylidene]-2-(4-ethyl-3-nitrophenoxy)acetohydrazide

Uniqueness

N’-[(E)-[4-(Butan-2-yloxy)-3-methoxyphenyl]methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C22H27N3O6

Molecular Weight

429.5 g/mol

IUPAC Name

N-[(E)-(4-butan-2-yloxy-3-methoxyphenyl)methylideneamino]-2-(4-ethyl-2-nitrophenoxy)acetamide

InChI

InChI=1S/C22H27N3O6/c1-5-15(3)31-20-10-8-17(12-21(20)29-4)13-23-24-22(26)14-30-19-9-7-16(6-2)11-18(19)25(27)28/h7-13,15H,5-6,14H2,1-4H3,(H,24,26)/b23-13+

InChI Key

JKSGIIWGXXCNJV-YDZHTSKRSA-N

Isomeric SMILES

CCC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(C)CC)OC)[N+](=O)[O-]

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(C)CC)OC)[N+](=O)[O-]

Origin of Product

United States

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